molecular formula C20H11ClFN3O3 B11095358 2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11095358
M. Wt: 395.8 g/mol
InChI Key: CJDMIHDHXIIYQY-UHFFFAOYSA-N
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Description

N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings

Preparation Methods

The synthesis of N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-4-fluoroaniline and 4-nitrobenzaldehyde.

    Formation of Benzoxazole Ring: The 2-chloro-4-fluoroaniline undergoes a cyclization reaction with an appropriate reagent to form the benzoxazole ring.

    Condensation Reaction: The benzoxazole derivative is then subjected to a condensation reaction with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.

Chemical Reactions Analysis

N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2-CHLORO-4-FLU

Properties

Molecular Formula

C20H11ClFN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C20H11ClFN3O3/c21-17-9-13(22)3-7-16(17)20-24-18-10-14(4-8-19(18)28-20)23-11-12-1-5-15(6-2-12)25(26)27/h1-11H

InChI Key

CJDMIHDHXIIYQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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